molecular formula C13H16ClN3 B11862810 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride CAS No. 1188331-72-7

3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride

Cat. No.: B11862810
CAS No.: 1188331-72-7
M. Wt: 249.74 g/mol
InChI Key: SFKSRHASKRUUIL-UHFFFAOYSA-N
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Description

3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines .

Industrial Production Methods

Industrial production methods for this compound often employ large-scale synthesis techniques, optimizing reaction conditions to achieve high yields and purity. These methods may include solvent-free reactions or the use of environmentally friendly catalysts to minimize byproducts and waste .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride stands out due to its specific structural features and the unique combination of biological activities it exhibits.

Properties

CAS No.

1188331-72-7

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride

InChI

InChI=1S/C13H15N3.ClH/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9;/h1-5,10H,6-8,14H2,(H,15,16);1H

InChI Key

SFKSRHASKRUUIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=NN2)C3=CC=CC=C3.Cl

Origin of Product

United States

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